REACTION_SMILES
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[C:21]([OH:22])(=[O:23])[CH3:24].[CH3:2][O:3][CH:4]([CH2:5][N:6]([C:7]([CH2:8][c:9]1[cH:10][c:11]([O:15][CH3:16])[cH:12][cH:13][cH:14]1)=[O:17])[CH3:18])[O:19][CH3:20].[Cl:25][CH2:26][Cl:27].[ClH:1]>>[CH:4]1=[CH:5][N:6]([CH3:18])[C:7](=[O:17])[CH2:8][c:9]2[cH:10][c:11]([O:15][CH3:16])[cH:12][cH:13][c:14]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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COc1cccc(CC(=O)N(C)CC(OC)OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(CC(=O)N(C)CC(OC)OC)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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COc1ccc2c(c1)CC(=O)N(C)C=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |